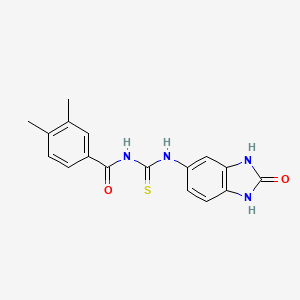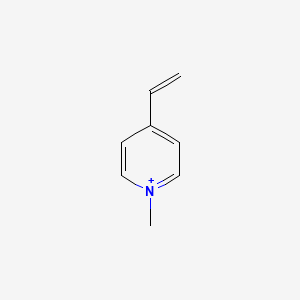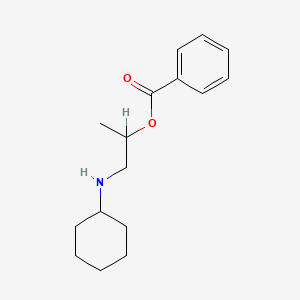![molecular formula C17H37N7O4 B1204265 N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide](/img/structure/B1204265.png)
N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It exhibits a broad spectrum of biological activities, including antibacterial, antitumor, and immunosuppressive properties . This compound has garnered significant interest due to its potential therapeutic applications, particularly in oncology and immunology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide is typically prepared through fermentation using Bacillus laterosporus. The fermentation process involves culturing the bacterium in a nutrient-rich medium under controlled conditions. The medium usually contains glycerol, peptone, and yeast extract, and the pH is maintained around 7.4 .
Industrial Production Methods: For industrial-scale production, the fermentation process is optimized to maximize yield. This involves scaling up the fermentation in large bioreactors, followed by extraction and purification of the antibiotic. The purification process often includes techniques such as solvent extraction, chromatography, and crystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its stability or activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogenated or alkylated groups .
Applications De Recherche Scientifique
N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide antibiotics and their chemical modifications.
Biology: Investigated for its antibacterial and antitumor activities, as well as its effects on immune cells.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, cancers, and autoimmune diseases.
Industry: Utilized in the development of new antibiotics and immunosuppressive drugs.
Mécanisme D'action
The mechanism of action of N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide involves multiple pathways:
Antibacterial Activity: It disrupts bacterial cell wall synthesis, leading to cell lysis and death.
Antitumor Activity: It inhibits the proliferation of cancer cells by interfering with DNA replication and protein synthesis.
Immunosuppressive Activity: It modulates the immune response by inhibiting the activation and proliferation of immune cells.
Comparaison Avec Des Composés Similaires
Mupirocin: An antibiotic with a similar mechanism of action, used to treat bacterial infections.
Zanamivir: An antiviral agent with structural similarities, used to treat influenza.
Ampicillin: A broad-spectrum antibiotic with similar antibacterial properties.
Uniqueness: N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide is unique due to its combined antibacterial, antitumor, and immunosuppressive properties.
Propriétés
Formule moléculaire |
C17H37N7O4 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide |
InChI |
InChI=1S/C17H37N7O4/c18-7-5-9-21-8-3-4-10-22-15(27)16(28)24-14(26)12-13(25)6-1-2-11-23-17(19)20/h13,16,21,25,28H,1-12,18H2,(H,22,27)(H,24,26)(H4,19,20,23) |
Clé InChI |
GDVNLLJNADMLLR-UHFFFAOYSA-N |
SMILES canonique |
C(CCN=C(N)N)CC(CC(=O)NC(C(=O)NCCCCNCCCN)O)O |
Synonymes |
1-amino-19-guanidino-11,15-dihydroxy-4,9,12-triazanonadecane-10,13-dione spergualin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


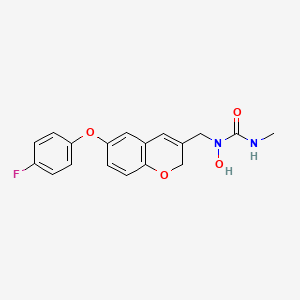
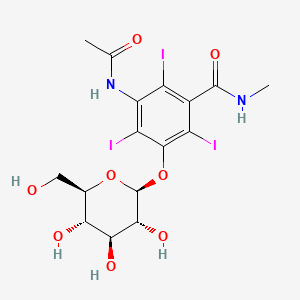
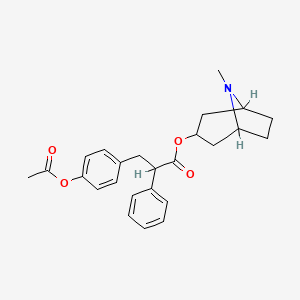

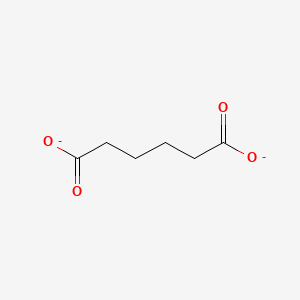
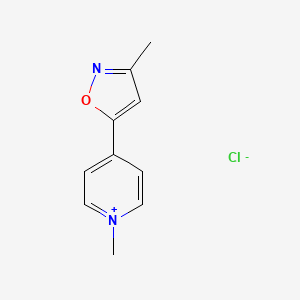
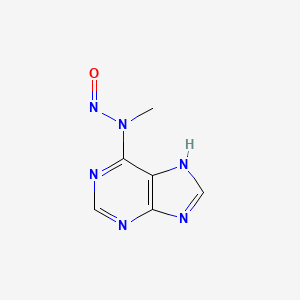
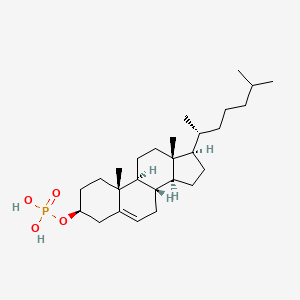
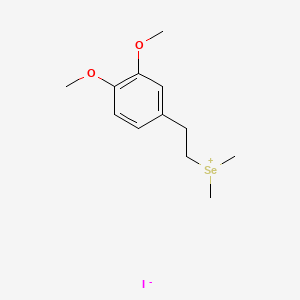
![N,N-di(propan-2-yl)-2-[(1-propyl-5-tetrazolyl)thio]acetamide](/img/structure/B1204199.png)

